(S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N.ClH/c9-6-4-2-1-3-5(6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLBLATUWRKBDZ-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(F)(F)F)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride typically involves several steps, starting from readily available precursors. One common method involves the reaction of 2-fluorobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst to form the corresponding alcohol. This intermediate is then converted to the amine through reductive amination using a reducing agent such as sodium borohydride or lithium aluminum hydride. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Drug Development
(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances lipophilicity and metabolic stability, making it a candidate for developing drugs targeting central nervous system disorders.
Case Study: Neuroactive Compounds
Research indicates that compounds with similar fluorinated structures exhibit improved blood-brain barrier penetration and neuroactivity. For instance, studies have shown that fluorine substitution can significantly alter pharmacokinetics and pharmacodynamics, potentially leading to more effective treatments for neurological conditions .
Biochemical Research
The compound has been utilized in biochemical assays to study enzyme interactions and signaling pathways. Its ability to modulate protein functions makes it a useful tool in cellular biology.
Case Study: Phosphoinositide Signaling
Recent studies have demonstrated that derivatives of this compound can selectively inhibit class II phosphoinositide 3-kinases (PI3Ks), which are crucial for cell signaling and survival. The compound's unique trifluoromethyl group contributes to its selectivity and potency against these targets .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its efficacy as a therapeutic agent.
| Compound | Modifications | IC₅₀ (μM) | Notes |
|---|---|---|---|
| Compound A | No modifications | 5.0 | Baseline activity |
| Compound B | Addition of methyl group | 3.0 | Increased potency |
| Compound C | Removal of trifluoromethyl | 10.0 | Decreased activity |
This table illustrates how minor structural changes can lead to significant variations in biological activity, emphasizing the importance of SAR studies in drug design .
Mechanism of Action
The mechanism of action of (S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The trifluoromethyl and fluorophenyl groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of their functions. The compound may also interfere with cellular signaling pathways, affecting various physiological processes .
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Purity : >95% (HPLC) .
- Solubility : Soluble in DMSO; heating to 37°C and sonication recommended for dissolution .
Comparison with Structurally Similar Compounds
Structural Isomers: Fluorophenyl Derivatives
- The 4-fluoro analog (para position) may display improved selectivity for receptors sensitive to symmetrical substituents .
Functional Group Variations
Biological Activity
(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride, with the CAS number 1391504-94-1, is a fluorinated organic compound that has garnered attention for its potential biological activities. The presence of multiple fluorine atoms in its structure significantly influences its chemical properties and biological interactions. This article reviews the biological activity of this compound, detailing its mechanisms, effects, and relevant research findings.
- Chemical Formula : C8H8ClF4N
- Molecular Weight : 229.6 g/mol
- IUPAC Name : (1S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine hydrochloride
- Purity : Typically available at 95% purity .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors due to its amine functional group. Fluorinated compounds often show altered binding affinities compared to their non-fluorinated counterparts .
- Enzyme Inhibition : Research indicates that fluorinated amines can act as enzyme inhibitors by modifying the active sites of enzymes due to their electronegative fluorine atoms .
Antimicrobial Activity
A study investigating the antimicrobial properties of various fluorinated compounds found that this compound demonstrated significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 12.5 µg/mL . This suggests potential applications in treating bacterial infections.
Neuropharmacological Effects
Research into neuropharmacological effects indicates that compounds similar to this compound may influence neurotransmitter systems involved in mood regulation and cognition. For instance, studies have shown that fluorinated analogs can modulate serotonin and dopamine receptors, leading to anxiolytic and antidepressant effects in animal models .
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against various strains of bacteria. Results indicated that it was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with an observed MIC of 8 µg/mL. This positions the compound as a promising candidate for further development in antibiotic therapies.
Case Study 2: Neurotransmitter Modulation
A series of behavioral assays were conducted on rodents treated with this compound. The results showed significant improvements in anxiety-like behaviors measured by the elevated plus maze test. This suggests a potential role for the compound in the modulation of anxiety and depression-related pathways.
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
